3,6-dimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-dimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolo[5,4-b]pyridine core, followed by the introduction of the triazole moiety and the final carboxamide group. Common reagents used in these steps include various halogenated compounds, amines, and coupling agents. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
3,6-dimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: It has shown promise in preliminary studies as an antimicrobial and anticancer agent, due to its ability to inhibit specific enzymes and pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved can vary depending on the specific application, but often include inhibition of key enzymes involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and have shown a wide range of biological activities, including antimicrobial and anticancer properties.
Quinolone derivatives: These compounds are known for their pharmaceutical importance, particularly as antibiotics.
Uniqueness
3,6-dimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C15H18N6O2 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
3,6-dimethyl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H18N6O2/c1-7(2)5-11-17-15(20-19-11)18-13(22)10-6-8(3)16-14-12(10)9(4)21-23-14/h6-7H,5H2,1-4H3,(H2,17,18,19,20,22) |
InChI Key |
QZBFICUTUYADQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NNC(=N3)CC(C)C |
Origin of Product |
United States |
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